Carbonochloridic acid, 1,2-ethanediylbis(oxy-2,1-ethanediyl) ester

Catalog No.
S704507
CAS No.
17134-17-7
M.F
C8H12Cl2O6
M. Wt
275.08 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Carbonochloridic acid, 1,2-ethanediylbis(oxy-2,1-e...

CAS Number

17134-17-7

Product Name

Carbonochloridic acid, 1,2-ethanediylbis(oxy-2,1-ethanediyl) ester

IUPAC Name

2-[2-(2-carbonochloridoyloxyethoxy)ethoxy]ethyl carbonochloridate

Molecular Formula

C8H12Cl2O6

Molecular Weight

275.08 g/mol

InChI

InChI=1S/C8H12Cl2O6/c9-7(11)15-5-3-13-1-2-14-4-6-16-8(10)12/h1-6H2

InChI Key

IFOIGJKHVZBFPR-UHFFFAOYSA-N

SMILES

C(COCCOC(=O)Cl)OCCOC(=O)Cl

Canonical SMILES

C(COCCOC(=O)Cl)OCCOC(=O)Cl

Organic Synthesis:

Triethylene glycol bis(chloroformate), also known as triethylene glycol dichloroformate, is used in organic synthesis as a reagent for various reactions, including:

  • Acylation: It can act as a acylating agent for introducing acyl groups (R-CO-) onto alcohols, amines, and other nucleophiles. This reaction is particularly useful for the preparation of esters, amides, and carbonates .
  • Carboxylation: It can be employed for the introduction of carboxyl groups (COOH) into organic molecules. This can be achieved through reactions with alkenes and alkynes .
  • Peptide synthesis: Due to its ability to activate carboxylic acids, triethylene glycol bis(chloroformate) can be used in peptide synthesis as a coupling agent to form peptide bonds between amino acids .

Polymer Chemistry:

Triethylene glycol bis(chloroformate) finds applications in polymer chemistry for the synthesis of various polymers, including:

  • Polycarbonates: It can be used as a chain extender in the production of polycarbonates, which are a class of engineering plastics with high strength, clarity, and heat resistance .
  • Polyurethanes: It can serve as a diisocyanate equivalent in the synthesis of polyurethanes, a versatile group of polymers with diverse applications in coatings, adhesives, and elastomers .

Carbonochloridic acid, 1,2-ethanediylbis(oxy-2,1-ethanediyl) ester is a chemical compound characterized by its molecular formula C8H12Cl2O6C_8H_{12}Cl_2O_6 and an average mass of approximately 275.08 g/mol. This compound is an ester formed from two ethylene glycol units linked by a carbonochloridic acid moiety, making it a significant molecule in organic chemistry. It is identified by its potential hazards, being classified as toxic if swallowed and causing burns upon contact with skin .

Due to its functional groups. Key reactions include:

  • Esterification: The compound can undergo esterification reactions with alcohols to form larger esters.
  • Hydrolysis: In the presence of water, it can hydrolyze to regenerate the corresponding acid and alcohol.
  • Nucleophilic Substitution: The chlorine atoms in the structure can be replaced by nucleophiles, leading to diverse derivatives.

These reactions are significant in synthetic organic chemistry for creating complex molecules.

Synthesis of carbonochloridic acid, 1,2-ethanediylbis(oxy-2,1-ethanediyl) ester typically involves:

  • Condensation Reaction: Combining ethylene glycol with phosgene or similar chlorinating agents to form the ester.
  • Esterification: Reacting the resulting product with carbonochloridic acid under controlled conditions to yield the final compound.

These methods require careful handling due to the toxic nature of some reagents involved.

Carbonochloridic acid, 1,2-ethanediylbis(oxy-2,1-ethanediyl) ester finds applications in various fields:

  • Chemical Synthesis: Used as an intermediate in the production of other chemical compounds.
  • Polymer Chemistry: Its reactivity allows it to be utilized in synthesizing polyesters and other polymeric materials.
  • Pharmaceuticals: Potential use in drug formulation due to its chemical properties.

Several compounds share structural similarities with carbonochloridic acid, 1,2-ethanediylbis(oxy-2,1-ethanediyl) ester. Here is a comparison highlighting its uniqueness:

Compound NameMolecular FormulaKey Features
Triethylene glycol bis(chloroformate)C8H12Cl2O6Similar structure but different functional groups; used primarily as a reagent in organic synthesis .
Butanoic acid, 2-ethyl-, 1,2-ethanediylbis(oxy-2,1-ethanediyl) esterC18H34O6Larger molecular size; used in different industrial applications .
C,C′-[1,2-Ethanediylbis(oxy-2,1-ethanediyl)] dicarbonochloridateC8H12Cl4O6Contains additional chlorine atoms; exhibits different reactivity patterns .

Carbonochloridic acid, 1,2-ethanediylbis(oxy-2,1-ethanediyl) ester stands out due to its specific combination of functionalities that lend it unique properties for various chemical applications while also presenting significant safety concerns.

XLogP3

1.8

GHS Hazard Statements

Aggregated GHS information provided by 43 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H301 (100%): Toxic if swallowed [Danger Acute toxicity, oral];
H311 (90.7%): Toxic in contact with skin [Danger Acute toxicity, dermal];
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
H318 (90.7%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
H331 (90.7%): Toxic if inhaled [Danger Acute toxicity, inhalation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Acute Toxic

Corrosive;Acute Toxic

Other CAS

17134-17-7

Wikipedia

Carbonochloridic acid, 1,2-ethanediylbis(oxy-2,1-ethanediyl) ester

General Manufacturing Information

Carbonochloridic acid, C,C'-[1,2-ethanediylbis(oxy-2,1-ethanediyl)] ester: ACTIVE

Dates

Modify: 2023-08-15

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